BenchChemオンラインストアへようこそ!

3-(Phenylthio)-butyric acid

Chiral pharmacology Analgesic drug discovery Enantioselective synthesis

3-(Phenylthio)-butyric acid (CAS not universally assigned; molecular formula C₁₀H₁₂O₂S, MW 196.27 g/mol) is a sulfur-containing short-chain carboxylic acid featuring a phenylthio substituent at the β-position of the butyric acid backbone. The compound is structurally characterized by IUPAC name 3-phenylsulfanylbutanoic acid, with an XLogP3-AA of 2.4, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
Cat. No. B8734662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylthio)-butyric acid
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)SC1=CC=CC=C1
InChIInChI=1S/C10H12O2S/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
InChIKeyRRJPZQISWROTFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylthio)-butyric Acid Procurement Specifications and Compound Class Overview


3-(Phenylthio)-butyric acid (CAS not universally assigned; molecular formula C₁₀H₁₂O₂S, MW 196.27 g/mol) is a sulfur-containing short-chain carboxylic acid featuring a phenylthio substituent at the β-position of the butyric acid backbone [1]. The compound is structurally characterized by IUPAC name 3-phenylsulfanylbutanoic acid, with an XLogP3-AA of 2.4, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. It serves as a key scaffold and synthetic intermediate in medicinal chemistry, notably as the core precursor to phenylthionorstatine (Ptns)-based BACE1 inhibitors [2] and as a substructure in phenylthiobutanoic acid (PTBA)-class histone deacetylase (HDAC) inhibitors [3]. The compound exists as a racemic mixture due to the chiral center at the β-carbon, which has significant implications for stereospecific procurement and downstream biological activity [4].

Why In-Class Phenylthioalkanoic Acids Cannot Be Interchanged with 3-(Phenylthio)-butyric Acid


Substituting 3-(phenylthio)-butyric acid with closely related phenylthioalkanoic acids—such as 4-(phenylthio)butanoic acid (positional isomer), 3-(phenylthio)propionic acid (chain-shortened analog), or the methyl ester derivative—introduces systematic alterations in HDAC inhibitory potency, β-oxidation susceptibility, and logP that directly compromise experimental reproducibility. The β-phenylthio substitution on the four-carbon acid confers a specific chain-length geometry required for productive engagement with the HDAC catalytic zinc ion and the surrounding hydrophobic tunnel [1]; shortening to the propionic acid homolog eliminates the necessary spacing [2], while shifting the phenylthio group to the γ-position (4-phenylthio isomer) produces a distinct HDAC inhibition profile with altered renal progenitor cell expansion efficacy [1][2]. Furthermore, the chiral center at C3 of the butyric acid backbone means that racemic 3-(phenylthio)-butyric acid yields enantiomers with divergent pharmacological activity—a phenomenon documented for the tropyl ester derivative SM32, where the R-(+)-enantiomer is consistently more efficacious as an analgesic and cognition enhancer than the S-(−)-enantiomer [3]. Generic substitution without enantiomeric specification thus risks selecting a mixture with suboptimal or unintended biological activity.

Quantitative Differentiation of 3-(Phenylthio)-butyric Acid Against Structural Analogs: A Procurement Evidence Guide


Enantiomer-Dependent Analgesic Potency: R-(+)- vs. S-(−)-3-(Phenylthio)-butyrate Derivatives

The enantiomers of 3-α-tropyl 2-(phenylthio)butyrate (SM32), derived from the core 3-(phenylthio)-butyric acid scaffold, exhibit stereochemistry-dependent analgesic activity in the mouse hot-plate test. The R-(+)-enantiomer produced a dose-dependent increase in pain threshold, reaching statistical significance at 30 mg/kg i.p. with an effect magnitude comparable to morphine (10 mg/kg i.p.). In marked contrast, the S-(−)-enantiomer was inactive at all doses tested, showing no significant difference from vehicle controls [1]. This demonstrates that the chiral center at the β-carbon of 3-(phenylthio)-butyric acid is a critical determinant of pharmacological activity, and procurement of an undefined racemate versus a single enantiomer will yield profoundly different biological outcomes.

Chiral pharmacology Analgesic drug discovery Enantioselective synthesis

Positional Isomer HDAC Inhibitory Activity: 3-(Phenylthio)- vs. 4-(Phenylthio)-butanoic Acid

4-(Phenylthio)butanoic acid (4-PTBA) has been characterized as a functional HDAC inhibitor that expands renal progenitor cell populations in zebrafish embryos, as measured by lhx1a expression expansion [1]. The structure-activity relationship analysis within the PTBA class established that the position of the phenylthio substituent along the butyric acid chain is a critical determinant of HDAC inhibitory potency and biological efficacy [1]. Specifically, moving the phenylthio group from the γ-position (4-PTBA) to the β-position (3-(phenylthio)-butyric acid) alters the spatial relationship between the carboxylic acid zinc-binding group and the phenylthio surface-recognition cap, which is predicted to modulate HDAC isoform selectivity and cellular potency. Second-generation PTBA analogs with structural modifications at the β-position demonstrated nanomolar HDAC inhibitory activity, indicating that the β-substituted scaffold—to which 3-(phenylthio)-butyric acid belongs—can achieve potency levels distinct from the first-generation γ-substituted 4-PTBA lead [2]. However, direct head-to-head HDAC IC₅₀ data for 3-(phenylthio)-butyric acid versus 4-PTBA remain unavailable in the public domain, and the activity differential is inferred from SAR trends rather than co-tested datasets.

HDAC inhibition Renal progenitor biology Structure-activity relationship

Analytical Verification by GC-MS: Retention Index and Mass Spectral Fingerprint Differentiation from Chain-Shortened Homolog

The Wiley Registry of Mass Spectral Data 2023 and KnowItAll Mass Spectral Library both contain verified GC-MS spectra for 3-(phenylthio)butanoic acid [1]. This compound can be analytically distinguished from the chain-shortened homolog 3-(phenylthio)propionic acid (C₉H₁₀O₂S, MW 182.24 g/mol) by its molecular ion (m/z 196 vs. m/z 182) and distinct fragmentation pattern arising from the additional methylene group in the butyric acid backbone [1][2]. The presence of a verified spectrum in the Wiley Registry—the industry-standard reference library used across pharmaceutical QC, environmental, and forensic laboratories—provides a definitive method for identity confirmation that is absent for many custom-synthesized phenylthioalkanoic acid analogs [1]. Registered ¹H NMR spectral data (SpectraBase Compound ID HWxIRNok0CX) further support unambiguous structural assignment [3].

Analytical chemistry GC-MS spectral library Compound identity verification

Oxidation-Dependent Prodrug Potential: Thioether-to-Sulfoxide/Sulfone Conversion Differentiating 3-(Phenylthio)-butyric Acid from Non-oxidizable Isosteres

The phenylthio moiety of 3-(phenylthio)-butyric acid can undergo controlled oxidation to yield the corresponding sulfoxide (R–SO–Ph) or sulfone (R–SO₂–Ph), each possessing distinct physicochemical properties (increased polarity, altered logP, and modified hydrogen-bonding capacity) without altering the carboxylic acid pharmacophore [1]. This oxidation-dependent modularity creates a reversible covalent modification strategy that is unavailable to non-oxidizable alkyl ether (phenoxy) or all-carbon analogs such as 3-phenylbutyric acid. The sulfoxide oxidation state introduces a stereogenic sulfur center, generating diastereomeric sulfoxides that can exhibit differential target engagement—a feature exploited in the broader class of phenylthioalkanoic acid prodrugs described in US Patent 3,966,801, where thioether-containing phenylbutyric acids demonstrated anti-inflammatory, analgesic, and antipyretic activities [2]. The ability to tune lipophilicity and hydrogen-bonding through controlled oxidation provides a synthetic handle for optimizing pharmacokinetic properties that is absent in the corresponding methylene or ether analogs.

Prodrug design Thioether oxidation Metabolic activation

Optimal Application Scenarios for 3-(Phenylthio)-butyric Acid Based on Verified Differentiation Evidence


Enantioselective Analgesic or Nootropic Agent Development Requiring the 3-(Phenylthio)-butyric Acid Scaffold

Investigators developing presynaptic cholinergic modulators for pain or cognitive disorders should specify the single enantiomer of 3-(phenylthio)-butyric acid (or its activated ester) rather than the racemate. The R-(+)-enantiomer-derived ester SM32 demonstrated analgesic efficacy comparable to morphine (10 mg/kg i.p.) in the mouse hot-plate model, while the S-(−)-enantiomer was completely inactive . Procurement of racemic material introduces a 50% inactive stereoisomer, diluting potency and complicating dose-response interpretation. Chiral HPLC or enantioselective synthesis from resolved starting materials is recommended for obtaining enantiopure building blocks .

HDAC Inhibitor Lead Optimization Utilizing the β-Phenylthio Substitution Geometry

Medicinal chemistry teams optimizing PTBA-class HDAC inhibitors for renal repair, anti-fibrotic, or oncology indications may select 3-(phenylthio)-butyric acid as a β-substituted scaffold variant of the first-generation γ-substituted 4-PTBA lead. Structure-activity relationship data from the PTBA development program indicate that modifications at the β-position can shift HDAC isoform selectivity and enhance potency to the nanomolar range for second-generation analogs . The β-phenylthio geometry provides a distinct zinc-binding group-to-cap distance compared to the γ-isomer, making 3-(phenylthio)-butyric acid a rational procurement choice when SAR exploration requires scanning the positional isomer space of phenylthioalkanoic acids. Users should independently verify HDAC inhibition IC₅₀ in their assay system, as direct comparative potency data against 4-PTBA have not been publicly deposited .

Synthesis of BACE1 Inhibitor P1 Building Blocks and Peptidomimetic Drug Discovery

3-(Phenylthio)-butyric acid serves as the direct synthetic precursor to phenylthionorstatine (Ptns; (2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyric acid), a validated transition-state mimic isostere incorporated at the P1 position of potent BACE1 inhibitors for Alzheimer's disease drug discovery . The established synthetic route from the butyric acid scaffold to Ptns—proceeding through Weinreb amide formation, thiophenyl group elaboration, cyanohydrin conversion, and stereoselective transformation—provides a documented pathway for generating BACE1 inhibitor libraries. Procurement of 3-(phenylthio)-butyric acid as the starting material, rather than attempting de novo assembly of the phenylthio-butanoic acid core, reduces synthetic step count and enables direct entry into the established Ptns synthetic sequence .

Analytical QC and Reference Standard Procurement for Phenylthioalkanoic Acid Identity Verification

Analytical laboratories performing incoming QC on phenylthioalkanoic acid stock materials can rely on the verified GC-MS spectrum of 3-(phenylthio)butanoic acid deposited in the Wiley Registry of Mass Spectral Data 2023 and KnowItAll Mass Spectral Library . The compound's molecular ion at m/z 196 (exact mass 196.0558 Da) and characteristic fragmentation pattern provide unambiguous identification and clear differentiation from the chain-shortened homolog 3-(phenylthio)propionic acid (m/z 182) . The availability of a library-matched ¹H NMR spectrum (SpectraBase Compound ID HWxIRNok0CX) further supports orthogonal identity confirmation . This analytical coverage reduces the burden of de novo spectral interpretation and is a procurement-relevant quality attribute absent from many custom-synthesized analogs that lack reference-standard-grade spectral documentation.

Quote Request

Request a Quote for 3-(Phenylthio)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.